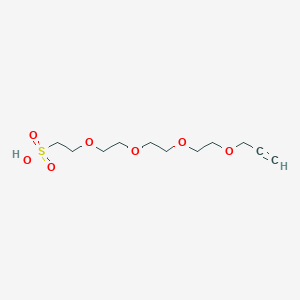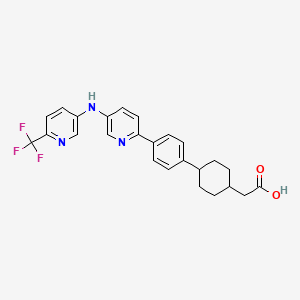
プロパルギル-PEG4-スルホン酸
説明
Propargyl-PEG4-sulfonic acid is a polyethylene glycol (PEG) derivative that contains a propargyl group and a sulfonic acid group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media .
科学的研究の応用
Propargyl-PEG4-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to link biomolecules for various studies.
Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.
Industry: Applied in the synthesis of polymers and other materials with specific functional properties.
作用機序
Target of Action
Propargyl-PEG4-sulfonic acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis process of PROTACs .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG4-sulfonic acid is the ubiquitin-proteasome system . PROTACs, which are synthesized using Propargyl-PEG4-sulfonic acid, exploit this system to selectively degrade target proteins .
Pharmacokinetics
The compound is a peg-based protac linker , and PEGylation is known to improve the solubility and stability of drugs, potentially enhancing their bioavailability .
Result of Action
The primary result of the action of Propargyl-PEG4-sulfonic acid is the selective degradation of target proteins . This is achieved through the synthesis of PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its degradation .
Action Environment
Environmental factors that could influence the action of Propargyl-PEG4-sulfonic acid include conditions that affect the stability of the compound and the efficiency of the click chemistry reaction. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry . Additionally, the compound should be stored under recommended conditions to maintain its stability .
生化学分析
Biochemical Properties
The propargyl group in Propargyl-PEG4-Sulfonic acid can interact with azide-bearing compounds or biomolecules . This interaction occurs via copper-catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage . This reaction is highly specific and efficient, making Propargyl-PEG4-Sulfonic acid a valuable tool in biochemical research.
Cellular Effects
The effects of Propargyl-PEG4-Sulfonic acid on cells are largely determined by the biomolecules it is conjugated to through the Click Chemistry reaction. The hydrophilic PEG spacer can enhance the solubility of these conjugates in aqueous media, potentially influencing their cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG4-Sulfonic acid is primarily based on its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This reaction can be used to modify proteins, nucleic acids, and other biomolecules, influencing their function at the molecular level.
Transport and Distribution
The transport and distribution of Propargyl-PEG4-Sulfonic acid within cells and tissues would be influenced by the biomolecules it is conjugated to. The hydrophilic PEG spacer could enhance the solubility of these conjugates in aqueous media, potentially influencing their cellular uptake and distribution .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-sulfonic acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the introduction of a sulfonic acid group. The synthesis typically involves the following steps:
PEGylation: The PEG chain is functionalized with a propargyl group.
Sulfonation: The propargyl-PEG intermediate is then sulfonated to introduce the sulfonic acid group.
The reaction conditions often involve the use of copper catalysts for the click chemistry step and specific reagents for the sulfonation process .
Industrial Production Methods
Industrial production of Propargyl-PEG4-sulfonic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Propargyl-PEG4-sulfonic acid undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The sulfonic acid group can participate in various substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Nucleophiles: Used in substitution reactions involving the sulfonic acid group.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Substituted Sulfonic Acids: Resulting from substitution reactions.
類似化合物との比較
Similar Compounds
Propargyl-PEG4-acid: Contains a propargyl group and a carboxylic acid group.
Propargyl-PEG1-acid: A shorter PEG chain with a propargyl group and a carboxylic acid group.
Propargyl-PEG6-acid: A longer PEG chain with a propargyl group and a carboxylic acid group.
Uniqueness
Propargyl-PEG4-sulfonic acid is unique due to its combination of a propargyl group and a sulfonic acid group, which provides distinct reactivity and solubility properties. The sulfonic acid group enhances its solubility in aqueous media, making it particularly useful in biological and medicinal applications .
特性
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O7S/c1-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19(12,13)14/h1H,3-11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYOZNIORDONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250516 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-29-7 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)












